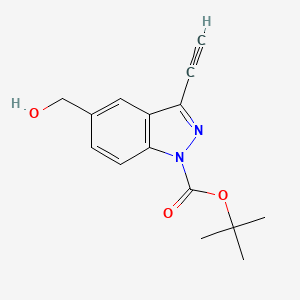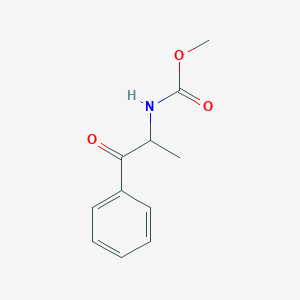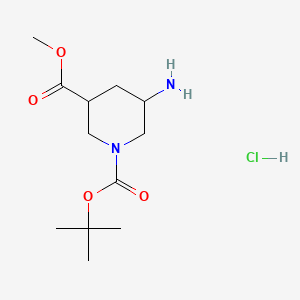
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl groups, as well as an amino group and two carboxylate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the tert-butyl and methyl groups. Common reagents used in the synthesis include tert-butyl alcohol, methyl iodide, and various protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The reaction conditions often involve the use of organic solvents like dichloromethane and tetrahydrofuran, as well as catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrogen peroxide, reducing agents like lithium aluminum hydride and sodium borohydride, and substitution reagents like alkyl halides and acyl chlorides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate groups may produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
O1-tert-butyl O3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
O1-tert-butyl O3-methyl (3R,5S)-5-methylpiperidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride is unique due to the presence of both tert-butyl and methyl groups, as well as the amino group and two carboxylate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C12H23ClN2O4 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl 5-aminopiperidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14;/h8-9H,5-7,13H2,1-4H3;1H |
InChI 键 |
OPUPSKVNCAQGFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

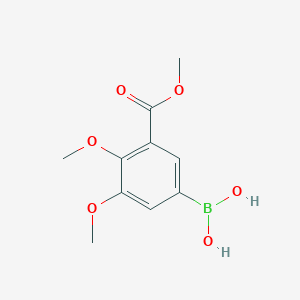


![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
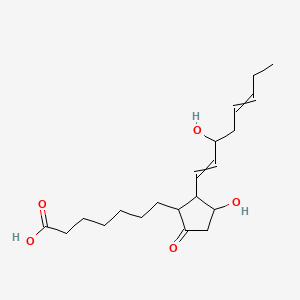
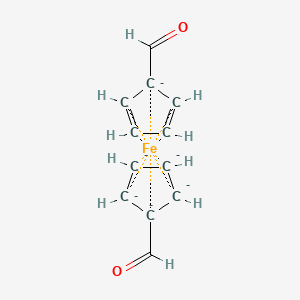
![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)
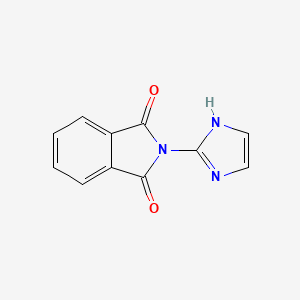
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
